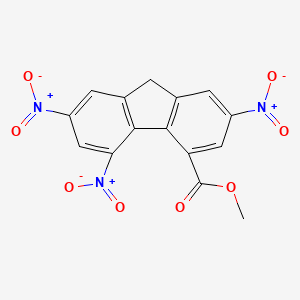
4-Chloro-2-methyl-3-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-3-nitrobenzotrifluoride is a chemical compound with the molecular formula C8H5ClF3NO2. It is a colorless to dark-colored liquid that is insoluble in water and denser than water . This compound is used as a reagent in chemical synthesis, particularly in the production of trifluoromethoxylated aniline derivatives .
Preparation Methods
The synthesis of 4-Chloro-2-methyl-3-nitrobenzotrifluoride involves several steps. One common method includes the nitration of 4-chloro-2-methylbenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the aromatic ring . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Chloro-2-methyl-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts or under specific reaction conditions.
Scientific Research Applications
4-Chloro-2-methyl-3-nitrobenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3-nitrobenzotrifluoride depends on its specific applicationThe nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
4-Chloro-2-methyl-3-nitrobenzotrifluoride can be compared with other similar compounds, such as:
4-Chloro-3-nitrobenzotrifluoride: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
2-Chloro-5-nitrobenzotrifluoride: Another similar compound with different substitution patterns on the aromatic ring, affecting its chemical properties and uses.
4-Chloro-2-iodobenzoic acid: Contains an iodine atom instead of a nitro group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C8H5ClF3NO2 |
|---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
1-chloro-3-methyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-5(8(10,11)12)2-3-6(9)7(4)13(14)15/h2-3H,1H3 |
InChI Key |
WNQBBWHQWZQKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)



